molecular formula C7H13NO3 B171637 3-Morpholinopropanoic acid CAS No. 4497-04-5

3-Morpholinopropanoic acid

Cat. No. B171637
CAS RN: 4497-04-5
M. Wt: 159.18 g/mol
InChI Key: YUYHRSGXZZVNMS-UHFFFAOYSA-N
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Description

3-Morpholinopropanoic acid is an organic compound with the CAS Number: 4497-04-5 . It has a molecular weight of 159.19 and its MDL number is MFCD02089311 .


Molecular Structure Analysis

The molecular formula of 3-Morpholinopropanoic acid is C7H13NO3 . The InChI representation is InChI=1S/C7H13NO3/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10) . The Canonical SMILES representation is C1COCCN1CCC(=O)O .


Physical And Chemical Properties Analysis

3-Morpholinopropanoic acid is a solid at room temperature . It has a flash point of 134.8°C, a boiling point of 299.2°C at 760 mmHg, and a melting point of 217°C .

Scientific Research Applications

Composite Material Improvement

3-Morpholinopropanoic acid, through its derivative morpholine, has been explored for enhancing the bond strength in composite materials. In a study by Klaisiri et al. (2022), morpholine was used as a chemical surface treatment for aged resin composites contaminated with saliva. The research revealed that morpholine significantly increased the bond strength of aged resin composite repaired with new resin composite, showing its potential in dental applications and material repair technologies (Klaisiri et al., 2022).

Anti-Inflammatory Properties

Though not directly related to 3-Morpholinopropanoic acid, its structural analogues or derivatives have been studied for their biological activities. For instance, luteolin, a flavonoid, has shown anti-inflammatory effects in various studies. Luteolin's anti-inflammatory properties are attributed to its regulation of transcription factors like STAT3, NF-κB, and AP-1. This insight might be valuable for further chemical modifications and biomedical applications of related compounds like 3-Morpholinopropanoic acid (Aziz, Kim, & Cho, 2018).

Mitigating Oxidative Stress and Inflammation

Morpholine derivatives have been studied for their potential in treating conditions involving oxidative stress and inflammation. For instance, GYY4137, a morpholine derivative, was shown to alleviate sperm damage and epididymis injury in rats by activating the PI3K/Akt pathway, indicating its potential in reproductive health and disease management (Xia et al., 2019).

Environmental and Food Safety Studies

Morpholine, a related compound, has been used as an emulsifier in fruit wax coatings. Studies on its residue in fruits and juices highlight the importance of understanding its environmental impact and ensuring food safety. For example, a study conducted in China analyzed morpholine residues in various fruits and juices to assess dietary exposure and potential health risks. The findings suggested that the dietary exposure to morpholine was below the acceptable daily intake, indicating no significant health concerns (Cao et al., 2019).

Safety And Hazards

The safety information for 3-Morpholinopropanoic acid includes the following hazard statements: H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

3-morpholin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYHRSGXZZVNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328500
Record name 3-(Morpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholinopropanoic acid

CAS RN

4497-04-5
Record name 3-(Morpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4497-04-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
D Zhou, H Huang, J Yu, Z Hu - Microchimica Acta, 2021 - Springer
… the amidation between –COOH group of 3-morpholinopropanoic acid and –NH 2 group of Se-CDs. … 3-morpholinopropanoic acid (Fig. S2, curve b) shows the typical absorption bands of …
Number of citations: 9 link.springer.com
AF Mkrtchyan, AS Tovmasyan, AM Paloyan… - Synlett, 2022 - thieme-connect.com
… (S)-2-Amino-3-morpholinopropanoic acid (9) was used as a sample (Scheme [2]). To obtain … Then, unprotected and unactivated (S)-2-amino-3-morpholinopropanoic acid was added to …
Number of citations: 3 www.thieme-connect.com
JK Murray, C Balan, AM Allgeier… - Journal of …, 2010 - ACS Publications
… To the resin was added 200 μL of acylation cocktail (1.4:0.1:0.5 DCM/TEA/acetic, pivalic, benzoic anhydride) or preactivated 3-morpholinopropanoic acid (11{1−4}) and allowed to stand …
Number of citations: 47 pubs.acs.org
Y Tong, M Przytulinska, ZF Tao, J Bouska… - Bioorganic & medicinal …, 2007 - Elsevier
… a HATU-mediated amide coupling reaction involving 35 and 3-morpholinopropanoic acid. … ) HCl, CH 2 Cl 2 , EtOH, 75 C, 68%; (ix) 3-morpholinopropanoic acid, HATU, Et 3 N, THF, 71%. …
Number of citations: 8 www.sciencedirect.com
RÁ Gutiérrez-Bernal, D Chávez… - MRS …, 2020 - cambridge.org
β-Alanine and its derivatives are important starting materials for the preparation of peptides or compounds with biological activity. In this work, the authors are presenting a new …
Number of citations: 5 www.cambridge.org
B Wang, Y Yang, W Wang, J Yu, F Zhang, S Wu… - Journal of Molecular …, 2023 - Elsevier
… According to the above general procedure, employing 3-nitrophenol and 3-morpholinopropanoic acid afforded compound 1i. Yellow solid; yield: 29%; mp: 55–57 C; IR (KBr, v, cm −1 ): …
Number of citations: 2 www.sciencedirect.com
M Serafini, E Torre, S Aprile, ED Grosso… - Journal of medicinal …, 2020 - ACS Publications
In this study, a successful medicinal chemistry campaign that exploited virtual, biophysical, and biological investigations led to the identification of a novel class of IDO1 inhibitors based …
Number of citations: 44 pubs.acs.org
C Zhang, W Qi, Y Li, M Tang, T Yang… - Journal of Medicinal …, 2021 - ACS Publications
TYK2 mediates signaling of IL-23, IL-12, and Type I IFN-driven responses that are critical in immune-mediated diseases. Herein, we report the design, synthesis, and structure–activity …
Number of citations: 13 pubs.acs.org
M Tercel, HH Lee, SY Mehta… - Journal of Medicinal …, 2017 - ACS Publications
A new series of nitro analogues of the duocarmycins was prepared and evaluated for hypoxia-selective anticancer activity. The compounds incorporate 13 different amine-containing …
Number of citations: 24 pubs.acs.org
S Xu, A Guo, N Chen, W Dai, H Yang, W Xie… - European Journal of …, 2021 - Elsevier
… Compound 31 was prepared from 24 (120ámg, 0.4ámmol) and 3-morpholinopropanoic acid (127.3ámg, 0.8ámmol) according to the general procedures. Light yellow solid (102ámg, …
Number of citations: 5 www.sciencedirect.com

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